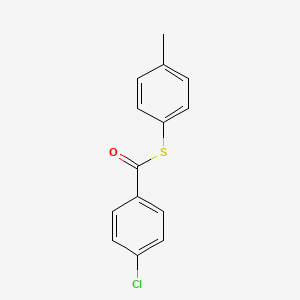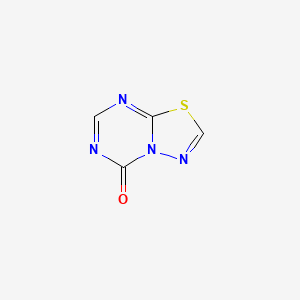![molecular formula C30H33BO6 B14448520 Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane CAS No. 78498-54-1](/img/structure/B14448520.png)
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane: is a chemical compound characterized by the presence of three 3-(2H-1,3-benzodioxol-5-yl)propyl groups attached to a borane core. This compound is notable for its unique structure, which combines the properties of borane with the aromatic and heterocyclic features of the benzodioxole moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane typically involves the reaction of borane with 3-(2H-1,3-benzodioxol-5-yl)propyl derivatives. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to control the reactivity of borane .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive borane species .
Analyse Des Réactions Chimiques
Types of Reactions: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often facilitated by its borane core.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include boronic acids, borate esters, and substituted benzodioxole derivatives .
Applications De Recherche Scientifique
Chemistry: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for various boron-containing compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is investigated for its applications in materials science, including the development of boron-containing polymers and advanced materials .
Mécanisme D'action
The mechanism of action of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane involves its ability to form stable complexes with various substrates. The borane core acts as a Lewis acid, facilitating reactions with nucleophiles. The benzodioxole moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and polymerization reactions.
Tris(1-phenyl-1H-benzimidazol-2-yl)borane: Utilized in optoelectronic devices due to its electron-deficient nature.
Uniqueness: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is unique due to the presence of the benzodioxole moiety, which imparts distinct aromatic and heterocyclic properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Propriétés
Numéro CAS |
78498-54-1 |
|---|---|
Formule moléculaire |
C30H33BO6 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
tris[3-(1,3-benzodioxol-5-yl)propyl]borane |
InChI |
InChI=1S/C30H33BO6/c1(4-22-7-10-25-28(16-22)35-19-32-25)13-31(14-2-5-23-8-11-26-29(17-23)36-20-33-26)15-3-6-24-9-12-27-30(18-24)37-21-34-27/h7-12,16-18H,1-6,13-15,19-21H2 |
Clé InChI |
CKQOBVPJGWXUFM-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC1=CC2=C(C=C1)OCO2)(CCCC3=CC4=C(C=C3)OCO4)CCCC5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


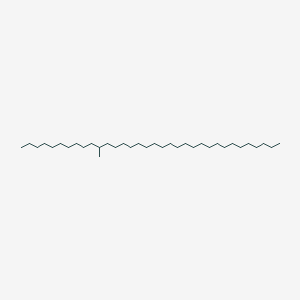
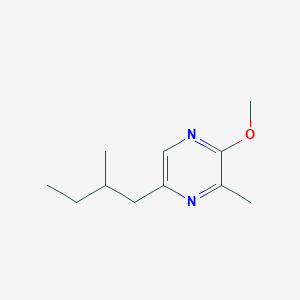
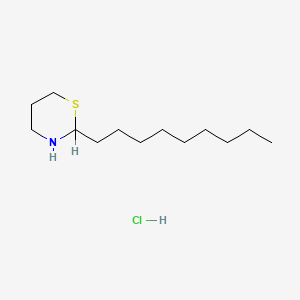
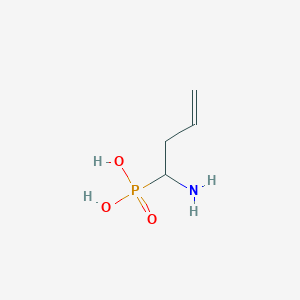

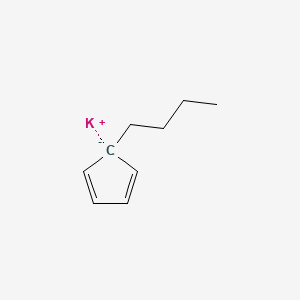
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
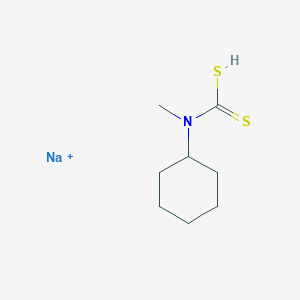
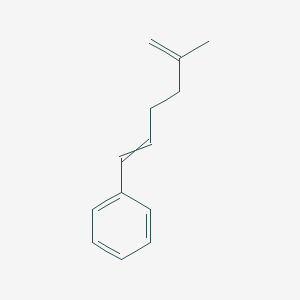
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
